molecular formula C12H19NO B13071732 3-Methoxy-N-(pentan-3-YL)aniline

3-Methoxy-N-(pentan-3-YL)aniline

Cat. No.: B13071732
M. Wt: 193.28 g/mol
InChI Key: BTKFSANXUUSTRO-UHFFFAOYSA-N
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Description

3-Methoxy-N-(pentan-3-yl)aniline is an organic compound with the molecular formula C12H19NO It is a derivative of aniline, where the amino group is substituted with a methoxy group at the third position and a pentan-3-yl group at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-N-(pentan-3-yl)aniline typically involves the reaction of 3-methoxyaniline with 3-pentanone in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-N-(pentan-3-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

3-Methoxy-N-(pentan-3-yl)aniline has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Methoxy-N-(pentan-3-yl)aniline involves its interaction with specific molecular targets and pathways. The methoxy and pentan-3-yl groups influence its reactivity and binding affinity to various enzymes and receptors. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-N-(tert-pentyl)aniline: Similar structure but with different substitution patterns.

    3-Methoxy-N-(butan-2-yl)aniline: Similar structure with a different alkyl group.

Uniqueness

3-Methoxy-N-(pentan-3-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

3-methoxy-N-pentan-3-ylaniline

InChI

InChI=1S/C12H19NO/c1-4-10(5-2)13-11-7-6-8-12(9-11)14-3/h6-10,13H,4-5H2,1-3H3

InChI Key

BTKFSANXUUSTRO-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NC1=CC(=CC=C1)OC

Origin of Product

United States

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